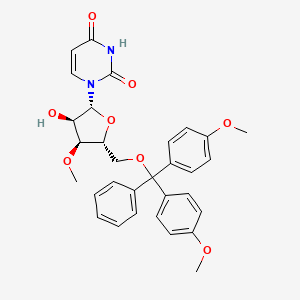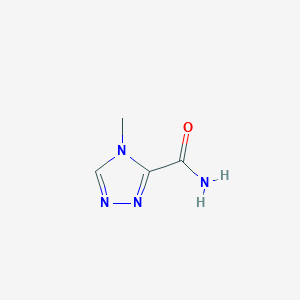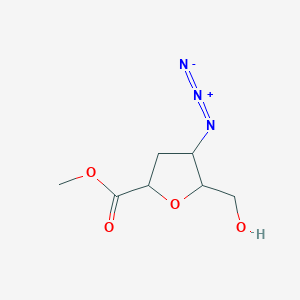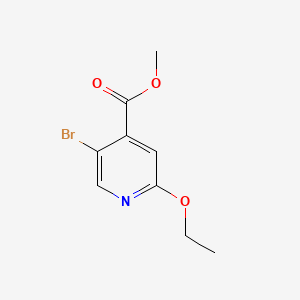
tert-butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a tert-butyl ester group, a chlorine atom at the 7th position, and a fluorine atom at the 5th position on the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 7-chloro-5-fluoroindole.
Protection: The indole nitrogen is protected using tert-butyl chloroformate to form the tert-butyl ester.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization: Reaction conditions are optimized for higher yields and purity.
Automation: Automated systems are employed for efficient production and quality control.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted indoles can be formed.
Oxidation Products: Oxidation can lead to the formation of indole-2-carboxylic acids.
Reduction Products: Reduction can yield indoline derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate is used as a building block in organic synthesis. It is employed in the synthesis of more complex indole derivatives.
Biology: In biological research, this compound is used to study the structure-activity relationship of indole-based molecules. It serves as a model compound for understanding the behavior of indoles in biological systems.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties. They are studied for their anticancer, antimicrobial, and anti-inflammatory activities.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. It is also employed in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- tert-Butyl 5-fluoro-1H-indole-1-carboxylate
- tert-Butyl 7-chloro-1H-indole-1-carboxylate
- tert-Butyl 5-chloro-1H-indole-1-carboxylate
Comparison: tert-Butyl 7-chloro-5-fluoro-1H-indole-1-carboxylate is unique due to the simultaneous presence of both chlorine and fluorine atoms on the indole ring. This dual substitution can lead to distinct chemical and biological properties compared to its analogs. The combination of these substituents can enhance the compound’s reactivity and specificity in various applications.
Propriétés
Formule moléculaire |
C13H13ClFNO2 |
|---|---|
Poids moléculaire |
269.70 g/mol |
Nom IUPAC |
tert-butyl 7-chloro-5-fluoroindole-1-carboxylate |
InChI |
InChI=1S/C13H13ClFNO2/c1-13(2,3)18-12(17)16-5-4-8-6-9(15)7-10(14)11(8)16/h4-7H,1-3H3 |
Clé InChI |
CYFJROQUZQOIJD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=CC2=CC(=CC(=C21)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL](/img/structure/B13911319.png)






![N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine](/img/structure/B13911368.png)





